molecular formula C8H18N2O B13869265 (4-Propan-2-ylmorpholin-3-yl)methanamine

(4-Propan-2-ylmorpholin-3-yl)methanamine

Cat. No.: B13869265
M. Wt: 158.24 g/mol
InChI Key: KROCSKQKARPGIY-UHFFFAOYSA-N
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Description

(4-Propan-2-ylmorpholin-3-yl)methanamine is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a morpholine ring substituted with a propan-2-yl group and a methanamine group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propan-2-ylmorpholin-3-yl)methanamine typically involves the reaction of morpholine with isopropyl bromide under basic conditions to introduce the propan-2-yl group

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Propan-2-ylmorpholin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and mild heating.

    Reduction: Lithium aluminum hydride, dry ether, and low temperatures.

    Substitution: Alkyl halides, sodium hydride, and aprotic solvents.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(4-Propan-2-ylmorpholin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of (4-Propan-2-ylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The presence of the morpholine ring and the methanamine group allows it to form hydrogen bonds and electrostatic interactions with its targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the propan-2-yl and methanamine groups.

    (4-Benzyl-2-morpholinyl)methanamine: A similar compound with a benzyl group instead of a propan-2-yl group.

    N-Ethyl-2-morpholin-4-ylethanamine: Another morpholine derivative with an ethyl group.

Uniqueness

(4-Propan-2-ylmorpholin-3-yl)methanamine is unique due to the presence of both the propan-2-yl and methanamine groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(4-propan-2-ylmorpholin-3-yl)methanamine

InChI

InChI=1S/C8H18N2O/c1-7(2)10-3-4-11-6-8(10)5-9/h7-8H,3-6,9H2,1-2H3

InChI Key

KROCSKQKARPGIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOCC1CN

Origin of Product

United States

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